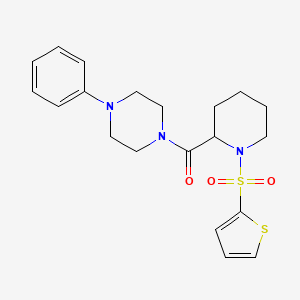

3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

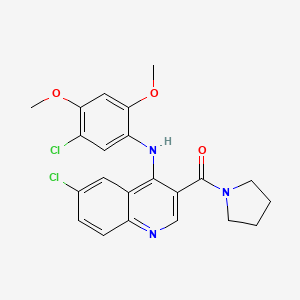

3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that falls under the category of benzamides. Benzamides are a class of chemical compounds that are known for their diverse range of biological activities and pharmaceutical applications.

Synthesis Analysis

The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method is noted for adhering to green chemistry principles and often yields nearly quantitative results (Horishny & Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of this compound, like other benzamides, is characterized by the presence of the benzamide moiety. The specific structural characteristics of similar compounds can be studied using methods like X-ray crystallography, IR-NMR spectroscopy, and DFT calculations (Inkaya et al., 2012).

Chemical Reactions and Properties

Benzamides, including this compound, are known for their reactivity and ability to form various chemical bonds and structures. For instance, benzamides can undergo reactions with thiols and amines, forming new compounds with different chemical and biological properties (Nagase, 1974).

Physical Properties Analysis

The physical properties of benzamides depend on their molecular structure. Properties like melting point, solubility, and crystal structure can be determined through experimental methods and computational modeling (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and functional group interactions, can be explored through various spectroscopic and analytical techniques. These properties are crucial in understanding the potential applications of the compound in various fields (Rehman et al., 2013).

Applications De Recherche Scientifique

Green Chemistry Synthesis

Researchers Horishny and Matiychuk (2020) demonstrated the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including 3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, using a green chemistry approach. This method involved reactions with carboxylic acid hydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, yielding nearly quantitative results (Horishny & Matiychuk, 2020).

Biological Activities

- Antimicrobial and Antifungal Properties : Patel et al. (2010) synthesized derivatives of this compound, demonstrating their antimicrobial and antifungal activities (Patel & Patel, 2010).

- Antitumor Screening : Horishny and Matiychuk (2020) also explored the antitumor activity of these compounds against various cancer cell lines, with some showing moderate effectiveness (Horishny & Matiychuk, 2020).

Chemical Synthesis and Characterization

A variety of studies have been conducted on the synthesis and characterization of similar compounds, highlighting their potential in different applications:

- Chawla (2016) focused on the synthesis of thiazole derivatives, including studies on their antimicrobial properties (Chawla, 2016).

- Pişkin et al. (2020) synthesized new derivatives of benzenesulfonamide for potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

- Velikorodov et al. (2017) conducted a Hetero-Diels–Alder reaction with 4-sulfanylidene-1,3-thiazolidin-2-ones, which are closely related to the compound (Velikorodov, Shustova, & Kovalev, 2017).

Drug Development and Pharmacological Studies

Several studies have explored the synthesis of related compounds for potential pharmacological applications:

- Iwakawa et al. (1978) synthesized nucleoside analogs of N-substituted 1,3-thiazolidines, which could inform future drug development efforts (Iwakawa, Pinto, & Szarek, 1978).

- Rahman et al. (2005) focused on the synthesis, stereochemistry, and biological activity of long alkyl chain substituted thiazolidin-4-ones (Rahman, Mukhtar, Ansari, & Lemiére, 2005).

Orientations Futures

The compound and its derivatives have potential applications in medicinal chemistry . They are important building blocks in the design of combinatorial libraries of rhodanine derivatives . Future research could focus on exploring these applications further and developing new synthesis methods that overcome the limitations of current methods .

Mécanisme D'action

Target of Action

It’s known that derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which this compound is a part of, play an important role in modern organic and medicinal chemistry . They exhibit various biological activities and are considered a privileged structure in medicinal chemistry .

Mode of Action

It’s synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This suggests that its interaction with its targets could involve the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given the biological activities exhibited by rhodanine derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the biological activities exhibited by rhodanine derivatives , it can be inferred that this compound may have potential therapeutic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound was found to be optimal in water , suggesting that its stability and efficacy could be influenced by the solvent environment. Furthermore, the principles of green chemistry were applied in its synthesis , implying that environmental sustainability is a consideration in its production.

Propriétés

IUPAC Name |

3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-16-8-4-2-3-7(5-8)10(15)12-13-9(14)6-18-11(13)17/h2-5H,6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSYSHPANRPPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NN2C(=O)CSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)